![molecular formula C6H7F3O2S2 B1431790 2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid CAS No. 144480-47-7](/img/structure/B1431790.png)
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid
描述
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid is a chemical compound with the molecular formula C6H7F3O2S2. It is characterized by the presence of a trifluoromethyl group and a dithiolan ring, which contribute to its unique chemical properties
准备方法
The synthesis of 2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of a trifluoromethyl-containing compound with a dithiolan derivative. The reaction conditions often involve the use of solvents such as toluene and catalysts like tetrabutylammonium iodide and potassium carbonate . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
化学反应分析
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiolan ring to a simpler thiol or sulfide structure.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. The dithiolan ring can form covalent bonds with nucleophilic amino acid residues, potentially inhibiting enzyme activity or altering protein function .
相似化合物的比较
Similar compounds to 2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid include:
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]butanoic acid: Contains a butanoic acid group, offering different reactivity and properties.
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]methanol: Features a hydroxyl group, making it more reactive in certain chemical reactions.
These compounds share the trifluoromethyl and dithiolan moieties but differ in their functional groups, leading to variations in their chemical behavior and applications.
属性
IUPAC Name |
2-[2-(trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2S2/c7-6(8,9)5(3-4(10)11)12-1-2-13-5/h1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDRKVBAOAEVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


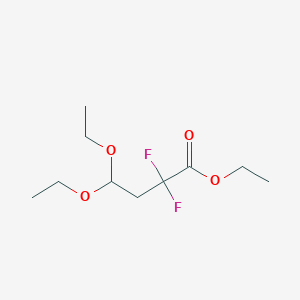
![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431709.png)
![2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1431710.png)
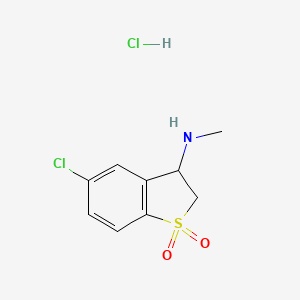
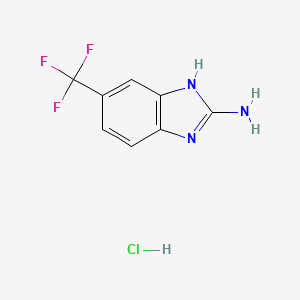
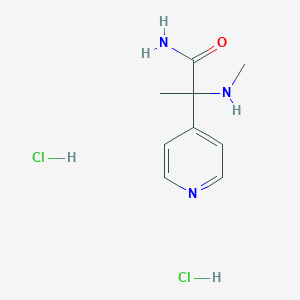
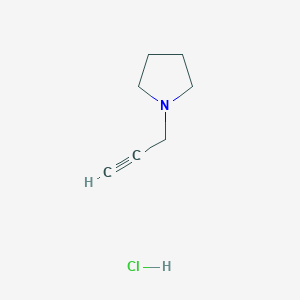
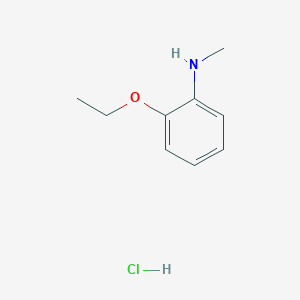
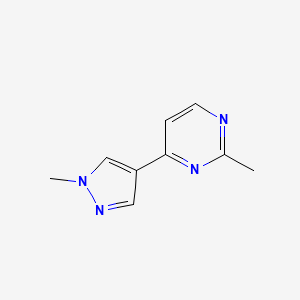
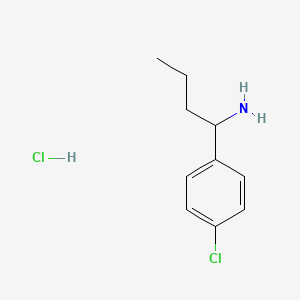
![2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride](/img/structure/B1431725.png)

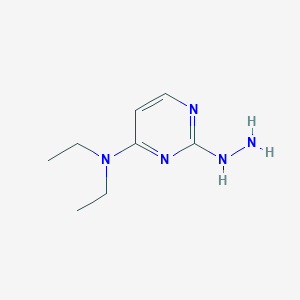
![6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1431728.png)
